molecular formula C7H7ClN2O B1592727 N-(4-Chloropyridin-2-yl)acetamide CAS No. 245056-66-0

N-(4-Chloropyridin-2-yl)acetamide

Cat. No. B1592727
M. Wt: 170.59 g/mol
InChI Key: WIPAEYIAUBBKRC-UHFFFAOYSA-N
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Description

“N-(4-Chloropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .


Molecular Structure Analysis

The InChI code for “N-(4-Chloropyridin-2-yl)acetamide” is 1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 4th position and an acetamide group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“N-(4-Chloropyridin-2-yl)acetamide” has a molecular weight of 170.6 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Tautomerism and Spectroscopy

Research has demonstrated the use of N-(4-Chloropyridin-2-yl)acetamide in studies on heteroaromatic tautomerism. A study applying the SIMPLE technique for investigating tautomerism found that N-(pyridin-2-yl)acetamide exists as an amide tautomer-rotamer in various solvents. This work underscores the compound's significance in understanding the dynamic equilibrium between different structural forms in chemistry (Katritzky & Ghiviriga, 1995).

Corrosion Inhibition

Another application involves the synthesis of derivatives of N-(4-Chloropyridin-2-yl)acetamide for corrosion inhibition. Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized via the amidation reaction, has shown potential in preventing corrosion in steel coupons in acidic and mineral oil mediums. This highlights its utility in materials science and engineering for protecting metal surfaces (Yıldırım & Cetin, 2008).

Ligand for Metal Complexes

The compound has also been used to synthesize new metal complexes with potential applications in catalysis and material science. For instance, new tetradentate ligands incorporating N-(pyridin-2-yl)acetamide have been synthesized and studied for their coordination with various metals, revealing octahedral, square planar, and tetrahedral geometries depending on the metal ion. These complexes have implications for understanding metal-ligand interactions and designing metal-based catalysts (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Photovoltaic and Photophysical Studies

N-(4-Chloropyridin-2-yl)acetamide derivatives have been investigated for their potential use in photovoltaic cells. Spectroscopic and quantum mechanical studies of certain bioactive benzothiazolinone acetamide analogs, including derivatives of N-(4-Chloropyridin-2-yl)acetamide, show good light-harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (Mary et al., 2020).

Safety And Hazards

The safety information for “N-(4-Chloropyridin-2-yl)acetamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

properties

IUPAC Name

N-(4-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAEYIAUBBKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628624
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloropyridin-2-yl)acetamide

CAS RN

245056-66-0
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 2-amino-4-chloropyridine (50 g, 389 mmol) was dissolved in acetic anhydride (500 mL), triethylamine (271 mL, 1.94 mol) was added at 20° C., and the mixture was stirred at 60° C. for 12 hours. The mixture was cooled to 25° C. and then the solvent was evaporated. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1) and then the target fraction was concentrated under vacuum to obtain the title compound (66 g, 99%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
271 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Wang, J Shi, X Zhu, W Zhao, Y Gong, X Hao… - Bioorganic …, 2020 - Elsevier
Blocking c-Met kinase activity by small-molecule inhibitors has been identified as a promising approach for the treatment of cancers. Herein, we described the design, synthesis, and …
Number of citations: 12 www.sciencedirect.com
H Zhang, X Peng, Y Dai, J Shao, Y Ji… - Journal of Medicinal …, 2021 - ACS Publications
The receptor tyrosine kinase Axl plays important roles in promoting cancer progression, metastasis, and drug resistance and has been identified as a promising target for anticancer …
Number of citations: 6 pubs.acs.org

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